(2-Tert-butylphenoxy)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylphenoxy)acetic acid typically involves the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2-tert-butylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Phenolic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxyacetic acids.
Scientific Research Applications
(2-Tert-butylphenoxy)acetic acid is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Tert-butylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the tert-butyl group, making it less hydrophobic.
2,4-Dichlorophenoxyacetic acid: Contains chlorine atoms, which significantly alter its chemical properties and biological activity.
2,4,5-Trichlorophenoxyacetic acid: Similar to 2,4-Dichlorophenoxyacetic acid but with an additional chlorine atom.
Uniqueness
(2-Tert-butylphenoxy)acetic acid is unique due to the presence of the tert-butyl group, which increases its hydrophobicity and can influence its interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to other phenoxyacetic acid derivatives .
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLOJHIYXGMZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389665 | |
Record name | (2-tert-butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19271-90-0 | |
Record name | (2-tert-butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-tert-butylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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